

Navigating Isotopic Purity: A Technical Guide to Sodium 2-oxobutanoate-13C4

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Compound of Interest		
Compound Name:	Sodium 2-oxobutanoate-13C4	
Cat. No.:	B12393458	Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the precise world of scientific research and pharmaceutical development, the isotopic purity of labeled compounds is paramount. This guide provides an in-depth analysis of the isotopic purity of Sodium 2-oxobutanoate-¹³C₄, a critical isotopically labeled metabolite. Understanding and verifying the isotopic enrichment of this compound is essential for accurate metabolic flux analysis, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry-based assays.

Isotopic Purity Specifications

While specific batch data for Sodium 2-oxobutanoate- 13 C₄ can vary, the isotopic purity of commercially available 13 C-labeled compounds is typically high. Leading suppliers of stable isotope-labeled compounds, such as Cambridge Isotope Laboratories and Sigma-Aldrich, consistently provide products with high isotopic enrichment. For analogous 13 C₄-labeled compounds, the expected isotopic purity is generally \geq 99 atom % 13 C.

Parameter	Typical Specification	Analytical Method(s)
Isotopic Purity	≥99 atom % ¹³ C	Mass Spectrometry, NMR Spectroscopy
Chemical Purity	≥98%	HPLC, GC, NMR



Note: The data presented is based on typical specifications for similar ¹³C-labeled compounds and should be confirmed with the certificate of analysis for a specific lot.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic enrichment is a critical quality control step. The two primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Mass Spectrometry

Mass spectrometry is a powerful technique for determining isotopic purity by analyzing the mass-to-charge ratio of ions.[1] High-resolution mass spectrometry (HRMS) is particularly well-suited for resolving isotopologues.[2][3]

Methodology:

- Sample Preparation: A dilute solution of Sodium 2-oxobutanoate-¹³C₄ is prepared in a suitable solvent (e.g., methanol, water). An unlabeled standard of Sodium 2-oxobutanoate is also prepared for comparison.
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used. The instrument is calibrated according to the manufacturer's specifications.
- Ionization: Electrospray ionization (ESI) is a common method for generating ions of the analyte.
- Data Acquisition: The mass spectrum is acquired over a relevant m/z range. For Sodium 2-oxobutanoate-¹³C⁴ (formula C⁴H₅NaO₃), the expected monoisotopic mass of the fully labeled anion [M-Na]⁻ would be approximately 105.02 Da (calculated with four ¹³C atoms). The unlabeled counterpart would have a mass of approximately 101.02 Da.
- Data Analysis:



- The relative intensities of the mass peaks corresponding to the fully labeled (M+4),
 partially labeled (M+3, M+2, M+1), and unlabeled (M) species are measured.
- The isotopic purity is calculated by dividing the intensity of the fully labeled peak by the sum of the intensities of all isotopic peaks and multiplying by 100.
- Corrections for the natural abundance of ¹³C in the unlabeled standard and in the matrix may be applied for higher accuracy.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹³C NMR, provides detailed information about the carbon framework of a molecule and can be used to quantify isotopic enrichment.[5][6][7][8][9]

Methodology:

- Sample Preparation: A solution of the Sodium 2-oxobutanoate-¹³C₄ is prepared in a suitable deuterated solvent (e.g., D₂O).
- Instrumentation: A high-field NMR spectrometer is used.
- Data Acquisition:
 - A proton-decoupled ¹³C NMR spectrum is acquired. In a fully ¹³C₄-labeled molecule, complex ¹³C-¹³C couplings will be observed.
 - Proton NMR (¹H NMR) can also be used. The presence of ¹³C atoms adjacent to protons will result in characteristic satellite peaks due to ¹H-¹³C coupling. The intensity of these satellite peaks relative to the central peak from molecules with ¹²C at that position can be used to determine isotopic enrichment at specific sites.

Data Analysis:

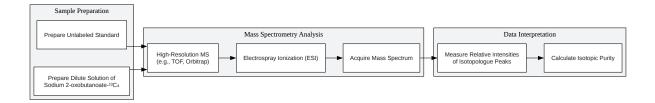
 In the ¹³C spectrum of a highly enriched sample, the signal-to-noise ratio will be significantly enhanced compared to a natural abundance spectrum. The absence or very low intensity of signals at the chemical shifts corresponding to the unlabeled compound is indicative of high isotopic purity.



Quantitative NMR (qNMR) techniques can be employed for a more precise determination
of isotopic enrichment by comparing the integral of the ¹³C signals to a known internal
standard.

Visualizing Experimental Workflows

To further elucidate the processes involved in determining isotopic purity, the following diagrams illustrate the typical experimental workflows.



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Caption: Workflow for Isotopic Purity Determination by Mass Spectrometry.



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Caption: Workflow for Isotopic Purity Determination by NMR Spectroscopy.



Conclusion

The isotopic purity of Sodium 2-oxobutanoate-¹³C₄ is a critical parameter that underpins the reliability of research findings. By employing robust analytical methodologies such as mass spectrometry and NMR spectroscopy, researchers can confidently verify the isotopic enrichment of this and other labeled compounds. This diligence ensures the accuracy and reproducibility of experimental data in the demanding fields of metabolic research and drug development.

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